ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound featuring a unique arrangement of heterocyclic rings. This compound is part of a class of molecules known for their potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the esterification of the carboxylate group with ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific arrangement of heterocyclic rings and its potent inhibitory activity against CDKs, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C17H18N6O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 12-methyl-4-[2-(3-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H18N6O2S/c1-4-25-17(24)14-11(3)13-15-19-12(6-8-22-7-5-10(2)20-22)21-23(15)9-18-16(13)26-14/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
ZJPOQHDYANWYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CCN4C=CC(=N4)C)C |
Origin of Product |
United States |
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